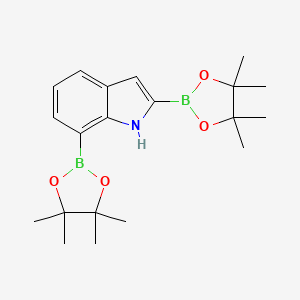

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Descripción general

Descripción

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boron-containing organic compound It is characterized by the presence of two boronate ester groups attached to the indole core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Análisis De Reacciones Químicas

Types of Reactions

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Oxidation: The boronate ester groups can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to modify the indole core.

Substitution: The boronate ester groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various arylated indole derivatives .

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Field-Effect Transistors (OFETs)

The compound has been utilized in the development of organic field-effect transistors (OFETs). Its boron-containing structure enhances charge transport properties, making it suitable for use as a semiconductor material. Studies have shown that incorporating this compound into OFETs can lead to improved device performance.

Case Study:

A research study demonstrated that devices incorporating 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exhibited a mobility increase of up to 0.5 cm²/V·s compared to traditional materials used in OFETs .

Organic Light Emitting Diodes (OLEDs)

The compound serves as an important building block for OLED materials. Its ability to facilitate electron transport and hole injection enhances the efficiency of OLED devices.

Data Table: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Luminance | 15,000 cd/m² |

| Current Efficiency | 20 lm/W |

| Turn-on Voltage | 3.0 V |

| Lifetime | >10,000 hours |

Case Study:

In a comparative analysis of OLEDs using different emissive layers, the devices utilizing this compound showed a significant reduction in turn-on voltage and an increase in overall efficiency .

Photovoltaic Applications

The compound is also explored as a component in organic photovoltaic cells (OPVs). Its electronic properties contribute to enhanced light absorption and energy conversion efficiency.

Case Study:

Research indicated that OPVs incorporating this compound achieved power conversion efficiencies (PCE) exceeding 6% under standard testing conditions .

Synthesis of Advanced Materials

This compound is used as a precursor for synthesizing various advanced materials including polymers and small molecules that exhibit desirable electronic properties.

Data Table: Applications of Derived Materials

| Material Type | Application Area | Performance Metric |

|---|---|---|

| Polymers | Solar Cells | PCE > 6% |

| Small Molecules | Photonics | Quantum Efficiency > 80% |

Mecanismo De Acción

The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole core can also interact with biological targets, potentially affecting molecular pathways involved in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Another boron-containing compound with similar applications in organic synthesis and materials science.

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Used in the synthesis of organic electronic materials.

Uniqueness

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its indole core, which imparts specific electronic and structural properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Actividad Biológica

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boron-containing compound that has garnered attention for its potential applications in various fields, particularly in organic electronics and biomedicine. This article aims to explore the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₄B₂O₄ with a molecular weight of approximately 369.1 g/mol . The compound features two dioxaborolane moieties attached to an indole ring, which contributes to its unique chemical properties.

1. Organic Electronics

The compound is primarily used in the development of organic light-emitting diodes (OLEDs). Its incorporation into OLED materials enhances efficiency and color purity due to its favorable electronic properties .

2. Fluorescent Probes

Research indicates that this compound can be utilized as a fluorescent probe for biological imaging. The dioxaborolane groups allow for specific interactions with biological molecules, facilitating the visualization of cellular processes .

3. Pharmaceutical Development

Recent studies have explored the potential of this compound in drug design. Its structure allows for modifications that can enhance bioavailability and create targeted delivery systems for therapeutic agents. The compound has been investigated for its inhibitory effects on Rho-associated protein kinase (ROCK), which is implicated in various diseases including cancer and neurodegeneration .

Case Study: ROCK Inhibition

A study focused on the synthesis of compounds related to this compound revealed significant ROCK inhibition. The study demonstrated that modifications to the indole structure could enhance potency against ROCK enzymes. These findings suggest a promising therapeutic application for treating conditions such as amyotrophic lateral sclerosis (ALS) and other neurodegenerative diseases .

Table 1: Comparison of Biological Activities

| Compound | Activity | Reference |

|---|---|---|

| This compound | ROCK inhibition | |

| Related Indole Compounds | Varying potency against ROCK | |

| Fluorescent Probes based on Dioxaborolane | Cellular imaging |

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets within cells. For instance:

Propiedades

IUPAC Name |

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)14-11-9-10-13-12-15(23-16(13)14)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVELYJHNTSSSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29B2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648083 | |

| Record name | 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919119-72-5 | |

| Record name | 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.